molecular formula C10H11FO2 B6168748 (4-cyclopropoxy-2-fluorophenyl)methanol CAS No. 2022542-84-1

(4-cyclopropoxy-2-fluorophenyl)methanol

Cat. No. B6168748
CAS RN: 2022542-84-1
M. Wt: 182.2
InChI Key:
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Description

(4-Cyclopropoxy-2-fluorophenyl)methanol, also known as 4-CFPM, is a synthetic compound with a wide range of applications in the scientific community. It is a versatile and highly reactive compound, and its unique properties make it suitable for a variety of laboratory experiments and research projects.

Scientific Research Applications

(4-cyclopropoxy-2-fluorophenyl)methanol has a wide range of applications in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for biological systems. It has also been used in the study of the structure and function of proteins, as well as in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-cyclopropoxy-2-fluorophenyl)methanol is not yet fully understood. However, it is believed that the compound acts as a proton shuttle, transferring protons between molecules in order to facilitate chemical reactions. It is also believed to interact with certain proteins and enzymes, which may explain its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-cyclopropoxy-2-fluorophenyl)methanol are not yet fully understood. However, it has been shown to interact with certain proteins and enzymes, which may explain its ability to catalyze certain reactions. It has also been shown to increase the activity of certain enzymes, which may explain its ability to enhance certain biochemical processes.

Advantages and Limitations for Lab Experiments

(4-cyclopropoxy-2-fluorophenyl)methanol is a highly reactive compound and is suitable for a variety of laboratory experiments and research projects. It is relatively easy to synthesize and can be purified by recrystallization from methanol. However, it is important to note that the compound is toxic and should be handled with care. Additionally, the compound is sensitive to light and heat and should be stored in a cool, dark place.

Future Directions

There are many potential future directions for research involving (4-cyclopropoxy-2-fluorophenyl)methanol. These include exploring its potential as a catalyst in chemical reactions, studying its mechanism of action, and investigating its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the development of new pharmaceuticals. Additionally, further research could be done to investigate its potential to interact with certain proteins and enzymes, as well as its potential to enhance certain biochemical processes. Ultimately, the future of (4-cyclopropoxy-2-fluorophenyl)methanol research is promising and could lead to a variety of new and exciting applications.

Synthesis Methods

(4-cyclopropoxy-2-fluorophenyl)methanol is synthesized by a condensation reaction between 4-methyl-2-fluorophenol and cyclopropanecarboxylic acid in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent, such as toluene, and the temperature is maintained at around 100°C. The reaction produces a white solid that can be purified by recrystallization from methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-cyclopropoxy-2-fluorophenyl)methanol involves the conversion of a cyclopropyl ketone to the desired alcohol through a Grignard reaction followed by reduction.", "Starting Materials": [ "Cyclopropylmethyl ketone", "Magnesium", "Bromofluorobenzene", "Diethyl ether", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Sodium borohydride", "Methanol" ], "Reaction": [ "Prepare a Grignard reagent by adding magnesium turnings to a solution of cyclopropylmethyl ketone in dry diethyl ether under nitrogen atmosphere.", "Add bromofluorobenzene to the Grignard reagent and stir for several hours at room temperature.", "Quench the reaction with water and acidify with hydrochloric acid.", "Extract the organic layer with diethyl ether and dry over sodium sulfate.", "Concentrate the solution and purify the product by column chromatography to obtain (4-cyclopropoxy-2-fluorophenyl)magnesium bromide.", "Dissolve the Grignard reagent in dry methanol and add sodium borohydride.", "Stir the reaction mixture at room temperature for several hours and quench with water.", "Acidify the solution with hydrochloric acid and extract the product with diethyl ether.", "Dry the organic layer over sodium sulfate and concentrate the solution.", "Purify the product by column chromatography to obtain (4-cyclopropoxy-2-fluorophenyl)methanol." ] }

CAS RN

2022542-84-1

Product Name

(4-cyclopropoxy-2-fluorophenyl)methanol

Molecular Formula

C10H11FO2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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